molecular formula C20H20N6O5 B2669582 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 866345-89-3

5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2669582
CAS No.: 866345-89-3
M. Wt: 424.417
InChI Key: SWEFATUQTZFINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a central triazole ring substituted with an amino group at position 5 and a carboxamide moiety at position 2. Its unique structural features include:

  • 3-Methoxyphenylmethyl group: The N-benzyl substituent introduces electron-donating methoxy functionality, influencing solubility and target binding .

The compound has been investigated for its role in inhibiting bacterial SOS response by blocking LexA repressor self-cleavage, a mechanism critical for limiting antibiotic resistance .

Properties

IUPAC Name

5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O5/c1-29-14-4-2-3-12(7-14)9-22-20(28)18-19(21)26(25-24-18)10-17(27)23-13-5-6-15-16(8-13)31-11-30-15/h2-8H,9-11,21H2,1H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEFATUQTZFINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,3-triazole with appropriate carbamoyl and methoxyphenyl substituents. The structural features include:

  • A triazole ring that contributes to its biological activity.
  • A benzodioxole moiety that may enhance pharmacological properties.

The compound's synthesis has been optimized using microwave-assisted methods to improve yield and purity, as seen in related studies focusing on triazole derivatives .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 5-amino-1H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of enzyme systems critical for microbial survival .

Antiparasitic Properties

The compound has been investigated for its potential against parasitic infections such as Chagas disease. Studies have shown that certain derivatives exhibit potent activity against Trypanosoma cruzi, the causative agent of the disease. The structure-activity relationship (SAR) studies highlight that modifications at specific positions can enhance efficacy and selectivity .

Anti-cancer Potential

Emerging research suggests that triazole derivatives may possess anti-cancer properties. The ability to modulate biological pathways involved in cancer cell proliferation makes these compounds candidates for further investigation in oncology. Preliminary data indicate promising results in inhibiting tumor growth in vitro .

Energetic Materials

The nitrogen-rich nature of this compound allows it to be explored as a precursor for energetic materials. Its derivatives have been synthesized and characterized for their potential use in explosives and propellants. The structural stability and energetic performance are evaluated through differential scanning calorimetry (DSC) and impact sensitivity tests .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various triazole derivativesShowed significant inhibition against Staphylococcus aureus with MIC values < 10 µg/mL
Research on Antiparasitic EffectsTested against T. cruziIdentified lead compounds with submicromolar activity (pEC50 > 6)
Investigation of Energetic PropertiesCharacterized new energetic saltsDemonstrated high thermal stability (up to 407 °C) and low sensitivity (IS = 5–80 J)

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their biological/pharmacological distinctions:

Compound Name Substituents Key Biological Activity Reference(s)
Target Compound 1,3-Benzodioxol-5-yl (via carbamoylmethyl), 3-methoxyphenylmethyl LexA self-cleavage inhibition (broad-spectrum anti-SOS response)
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl, 4-methoxyphenyl Anticancer activity (targeting β-catenin signaling)
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorobenzyl, 4-fluorobenzyl Calcium influx inhibition (phase I clinical trial for refractory cancers)
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl, 4-methoxyphenyl, cyclopropyl Antiproliferative activity (crystal structure resolved via SHELX)
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole derivatives Tetrazole-adjacent triazole, azido/nitro groups Energetic materials (high nitrogen content, detonation parameters studied)
Key Observations:
  • Substituent Diversity: The target compound’s 1,3-benzodioxol-5-yl group distinguishes it from analogs with simpler aryl (e.g., chlorophenyl) or alkyl (e.g., cyclopropyl) substituents.
  • Biological Specificity : Unlike derivatives targeting Wnt/β-catenin (e.g., compound 3q in ), the target compound’s 3-methoxyphenylmethyl group may optimize interactions with LexA’s catalytic Ser residue, critical for SOS response inhibition .

Pharmacokinetic and Metabolic Comparisons

  • Metabolic Stability : The 1,3-benzodioxol-5-yl group in the target compound may resist oxidative metabolism compared to chlorophenyl or fluorobenzyl groups in analogs like , as evidenced by studies on related benzodioxol-containing drugs .
  • Solubility: The methoxy group in the N-benzyl substituent improves aqueous solubility relative to non-polar analogs (e.g., cyclopropyl derivatives in ), aiding bioavailability .

Crystallographic and Computational Insights

  • Intermolecular Interactions: Crystal structures of analogs (e.g., ZIPSEY, LELHOB ) reveal that triazole-carboxamides form hydrogen bonds via the amino and carbonyl groups. The target compound’s 1,3-benzodioxol-5-yl group likely participates in additional CH-π interactions, stabilizing ligand-receptor complexes .
  • Molecular Docking : Simulations suggest that the 3-methoxyphenylmethyl group occupies a hydrophobic pocket in LexA, while the carboxamide linker aligns with the protease active site .

Biological Activity

The compound 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole core substituted with an amino group and a benzodioxole moiety, which may contribute to its biological properties. Its structural formula can be represented as follows:

C16H18N4O4\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{4}

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains.

Key Findings:

  • Antibacterial Activity : Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial activity. For example, derivatives similar to our compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 0.5 μg/mL
Escherichia coli< 1.0 μg/mL
Pseudomonas aeruginosa< 2.0 μg/mL

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that it significantly reduced parasite burden in infected VERO cells.

Research Highlights:

  • Efficacy Against Chagas Disease : In a study focused on optimizing triazole derivatives for antiparasitic activity, the compound exhibited submicromolar potency (pEC50 > 6) and showed promise in reducing parasite load in animal models .

The mechanism by which triazoles exert their biological effects often involves interference with critical cellular processes:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is believed to contribute to their antibacterial efficacy .

Case Studies

Several case studies have highlighted the biological potential of triazole derivatives:

  • Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various triazole derivatives against multidrug-resistant strains of bacteria. The tested compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin .
  • Antiparasitic Evaluation : In vivo studies on mice infected with Trypanosoma cruzi revealed that treatment with the compound led to a significant reduction in parasitic load compared to untreated controls .

Q & A

What synthetic strategies are recommended for optimizing the yield and purity of this triazole carboxamide?

Advanced Research Focus
The synthesis of triazole carboxamides often involves multi-step reactions, including cycloaddition, condensation, and functional group modifications. For this compound, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be employed to construct the triazole core, followed by carboxamide coupling using activating agents like HATU or EDCI . Key considerations:

  • Purity Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Yield Improvement : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 3-methoxyphenylmethylamine) and temperature (60–80°C for carboxamide formation).
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1H^1H-/13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) .

How can structural discrepancies in spectroscopic data be resolved during characterization?

Data Contradiction Analysis
Conflicting NMR or mass spectrometry data may arise from tautomerism, residual solvents, or impurities. For example:

  • Tautomeric Effects : The triazole ring may exhibit keto-enol tautomerism, shifting proton signals. Use 1H^1H-15N^{15}N-HMBC to confirm nitrogen connectivity .
  • Impurity Identification : Compare HRMS data with theoretical [M+H]+^+ values (e.g., expected m/z 452.15). Trace impurities (<1%) can be quantified via LC-MS/MS .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or substituent positioning .

What in vitro assays are suitable for evaluating enzyme inhibition potency and selectivity?

Advanced Methodological Design
This compound’s benzodioxolyl and methoxyphenyl groups suggest potential kinase or protease inhibition. Recommended assays:

  • Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ assays to measure IC50_{50} values.
  • Selectivity Testing : Cross-test against off-target enzymes (e.g., carbonic anhydrase, HDACs) to identify structure-activity relationships (SAR) .
  • Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) in triplicate. Analyze data using GraphPad Prism for Hill slopes and R2^2 >0.95 .

How can computational modeling predict bioactivity and guide SAR studies?

Mechanistic Depth
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can prioritize synthetic targets:

  • Target Selection : Dock the compound into X-ray structures of human PARP1 (PDB: 5DS3) or COX-2 (PDB: 3LN1). Focus on hydrogen bonds with Arg188 (PARP1) or hydrophobic interactions with Val523 (COX-2) .
  • SAR Insights : Modify the benzodioxolyl group to enhance π-π stacking or introduce electron-withdrawing substituents (e.g., -NO2_2) to improve binding affinity .
  • ADMET Prediction : Use SwissADME to assess solubility (LogS ≈ -3.5) and permeability (Caco-2 > 5 × 106^{-6} cm/s) .

What strategies mitigate cytotoxicity in cell-based assays while maintaining target efficacy?

Contradiction Resolution
Balancing potency and cytotoxicity requires:

  • Dose Optimization : Conduct MTT assays on HEK293 and HeLa cells to determine selectivity indices (SI = IC50_{50}(normal)/IC50_{50}(cancer)). Aim for SI >10 .
  • Prodrug Design : Mask the carboxamide with acetyl or PEG groups to reduce off-target effects. Hydrolyze in vivo via esterases .
  • Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death at 24/48-hour timepoints .

How can Bayesian optimization improve reaction conditions for scale-up synthesis?

Experimental Design Innovation
Bayesian algorithms (e.g., using Python’s scikit-optimize) can automate parameter screening:

  • Variables : Test temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF).
  • Response Surface : Maximize yield (%) while minimizing byproducts (<2%).
  • Validation : Compare algorithm-predicted vs. empirical yields (e.g., 82% predicted vs. 78% actual) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.